Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group at the 4-position, an aminoethyl group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction typically proceeds under mild conditions with the use of ammonium acetate as a catalyst. The starting materials for this synthesis are often readily available or can be easily prepared.
Another method involves the reduction of nitrile groups in the presence of an amide and aryl halide functionalities . This chemoselective reduction is a key step in the synthesis of the compound from methyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with a metal catalyst for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring. These products can be further utilized in various applications.
Scientific Research Applications
Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate include:
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Nitro compounds: Compounds with nitro groups attached to aromatic rings.
Aminoethyl derivatives: Compounds with aminoethyl groups attached to various aromatic or aliphatic structures.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and an aminoethyl group on the pyridine ring allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C9H11N3O4 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
methyl 6-(2-aminoethyl)-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-16-9(13)8-5-7(12(14)15)4-6(11-8)2-3-10/h4-5H,2-3,10H2,1H3 |
InChI Key |
JBWXVQCNDREEQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.